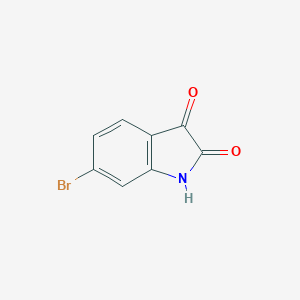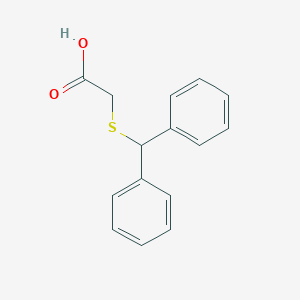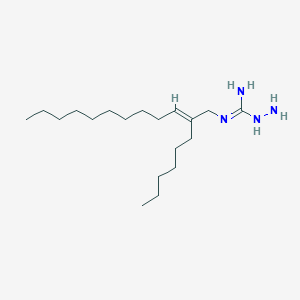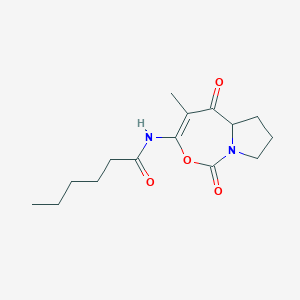
Cyclocarbamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocarbamide B is a cyclic urea compound that has been found to have significant potential in scientific research. It is synthesized using a unique method that involves the reaction of a diisocyanate with an amine. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
Antineoplastic and Immunosuppressive Applications
Cyclophosphamide, a well-known antineoplastic drug, is widely used in treating various cancers. It has a unique mechanism involving metabolism and inactivation by aldehyde dehydrogenase, which significantly contributes to its cytotoxic properties. This drug also exhibits potent immunosuppressive effects and is commonly used in blood and marrow transplantation (BMT) (Emadi, Jones, & Brodsky, 2009).
Pharmacokinetics in Renal Insufficiency
Research has shown that cyclophosphamide's clearance is significantly reduced in patients with impaired renal function, leading to increased systemic drug exposure. This finding is crucial for optimal dosing in patients with renal insufficiency, and the timing and use of hemodialysis should be considered (Haubitz et al., 2002).
Immunomodulatory Effects
Cyclophosphamide has been identified for its immunomodulatory properties, particularly its selective effect on T cells. This aspect is being utilized in tumor vaccination protocols and to control post-transplant allo-reactivity in bone marrow transplantation (Ahlmann & Hempel, 2016).
Role in Treating Autoimmune Diseases
The drug has shown effectiveness in managing autoimmune diseases, especially in cases where other treatments are not effective. For instance, it has been used in systemic vasculitides and connective tissue diseases due to its immunosuppressive capabilities (Brummaier, Pohanka, Studnicka-Benke, & Pieringer, 2013).
Potential in Chemotherapy-Induced Nephrotoxicity Studies
Research has explored the role of diethyldithiocarbamate in cyclophosphamide-induced nephrotoxicity, providing insights into the drug’s impact on kidney function and potential protective measures (Sheth, Navik, Maremanda, & Jena, 2018).
Implications in Metabolic Activation and Molecular Docking Studies
Recent studies have focused on cyclophosphamide's metabolic activation and its interaction with specific proteins, offering insights into its mechanism of action and potential as an anti-lung cancer agent (Govindammal & Prasath, 2020).
Propiedades
Número CAS |
102719-90-4 |
|---|---|
Nombre del producto |
Cyclocarbamide B |
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)hexanamide |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-5-8-12(18)16-14-10(2)13(19)11-7-6-9-17(11)15(20)21-14/h11H,3-9H2,1-2H3,(H,16,18) |
Clave InChI |
HYEVDZKGOGYNFE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C |
SMILES canónico |
CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



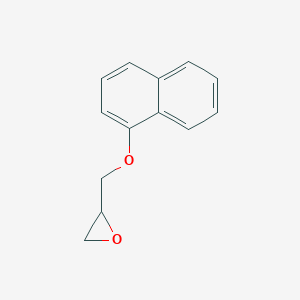
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
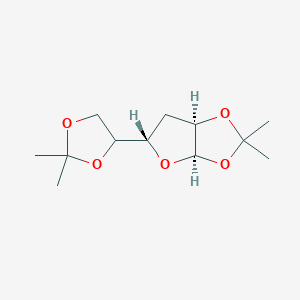


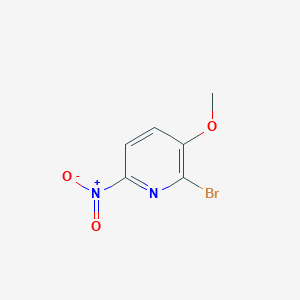
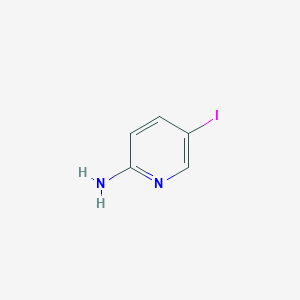
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
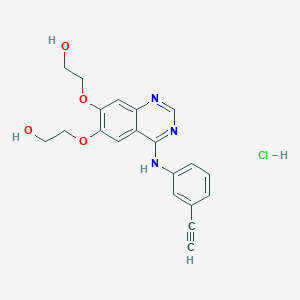
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
